molecular formula C16H17N3O2S B2983969 N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953189-79-2

N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2983969
CAS No.: 953189-79-2
M. Wt: 315.39
InChI Key: DLUGWCHSZQHUGB-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidinone core fused with a substituted acetamide group.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-4-3-5-11(2)15(10)18-13(20)8-12-9-22-16-17-7-6-14(21)19(12)16/h3-7,12H,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUGWCHSZQHUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and agricultural research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 315.39 g/mol
  • Key Structural Features : The presence of a thiazolo[3,2-a]pyrimidine moiety is significant for its biological properties.

Synthesis

The synthesis of N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step synthetic pathways. These processes require various reagents to construct the thiazolo-pyrimidine framework. Common methods include:

  • Condensation Reactions : Involving thiazole and pyrimidine derivatives.
  • Cyclization Techniques : To form the thiazolo-pyrimidine structure.
  • Purification Steps : Utilizing chromatography techniques to isolate the final product.

Antimicrobial Properties

Research indicates that N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibits significant antimicrobial activity against various pathogens. Its derivatives have shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

PathogenActivity Level
Escherichia coliModerate Inhibition
Staphylococcus aureusStrong Inhibition
Candida albicansModerate Inhibition

Furthermore, derivatives synthesized from this compound have been explored for insecticidal applications against agricultural pests like Spodoptera littoralis, demonstrating its potential in agrochemistry.

The interaction studies involving this compound focus on its biological interactions with various enzymes and receptors. For instance:

  • Inhibition of Fatty Acid Synthesis : Related chloroacetamide derivatives can inhibit fatty acid synthesis in algae, suggesting potential applications in developing selective herbicides.

These findings highlight the compound's versatility and importance in both pharmaceutical and agricultural research.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their mechanisms:

  • Study on Antiviral Activity : A study highlighted that thiazolidinone derivatives exhibit antiviral properties by inhibiting viral replication in cell cultures.
    • IC50 Values : Some compounds showed IC50 values as low as 32.2 μM against specific viral targets .
  • Comparison with Similar Compounds : A comparative analysis with structurally similar compounds revealed variations in activity based on substitution patterns:
Compound NameKey Features
N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamideContains methoxy groups enhancing solubility
N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamideSimilar structure but differing substitution patterns

These comparisons illustrate how variations in substituents can significantly influence biological activity and applicability in research and industry settings.

Comparison with Similar Compounds

Substituted Acetamide Derivatives in Agrochemicals

Several N-(2,6-dimethylphenyl)acetamide derivatives are utilized as herbicides and fungicides, differing in substituents on the acetamide side chain:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloro-substituted analog with ethoxy groups, widely used as a pre-emergent herbicide. Its higher halogen content increases reactivity and environmental persistence compared to the thiazolo-pyrimidinone analog .
  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Contains an oxazolidinone ring, enhancing systemic fungicidal activity. The methoxy group improves solubility, whereas the thiazolo-pyrimidinone core in the target compound may favor π-stacking interactions in biological targets .

Table 1: Key Agrochemical Analogs

Compound CAS RN Molecular Formula Key Substituents Application
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ Cl, methoxymethyl Herbicide
Oxadixyl 77732-09-3 C₁₅H₁₈N₂O₄ Methoxy, oxazolidinone Fungicide
Target Compound Not provided C₁₉H₂₁N₃O₂S Thiazolo-pyrimidinone, dimethylphenyl Under research

Thiazolo-Pyrimidinone Analogs

The compound N-(2,3-dimethylphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS 953258-33-8) shares the thiazolo-pyrimidinone scaffold but differs in the phenyl substitution (2,3- vs. 2,6-dimethyl). This positional isomerism likely alters steric effects and electronic distribution, impacting binding affinity to biological targets. The 7-isopropyl group in this analog may further modulate hydrophobicity .

Pharmacologically Relevant Analogs

  • 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6): A local anesthetic (e.g., lidocaine derivative) with a diethylamino group enhancing water solubility at physiological pH.
  • Indole-Oxadiazole Hybrid (Placebo + N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide): The indole-oxadiazole system confers distinct UV-Vis spectral properties (λmax ~270–300 nm) compared to the thiazolo-pyrimidinone core, which may absorb at higher wavelengths due to extended conjugation .

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